2-(Diethylamino)ethyl methacrylate

Overview

Description

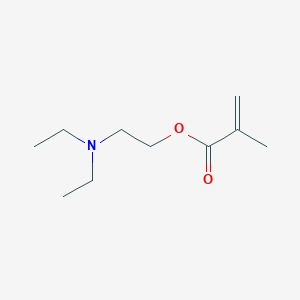

2-(Diethylamino)ethyl methacrylate (DEAEMA; CAS 105-16-8) is a tertiary amine-containing methacrylate monomer with the molecular formula $ \text{C}{10}\text{H}{19}\text{NO}{2} $ and a molecular weight of 185.27 g/mol . Its structure comprises a methacrylate ester backbone linked to a diethylamino group, enabling pH- and CO$2$-responsive behavior due to the protonation/deprotonation of the tertiary amine . DEAEMA is widely utilized in stimuli-responsive polymers for drug delivery systems, adhesives, and cancer research . It is typically stabilized with inhibitors like monomethyl ether hydroquinone (MEHQ) to prevent premature polymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Diethylamino)ethyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-(diethylamino)ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions . The product is then purified through distillation under reduced pressure to obtain a high-purity compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The reaction is conducted in large reactors with precise control over temperature and pressure. The use of inhibitors such as hydroquinone monomethyl ether (MEHQ) is common to prevent unwanted polymerization during the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Diethylamino)ethyl methacrylate undergoes various chemical reactions, including:

Polymerization: It readily polymerizes to form homopolymers and copolymers.

Esterification and Transesterification: It can react with acids and alcohols to form esters and transesterified products.

Acid-Base Reactions: As an amine, it can neutralize acids to form salts and water.

Common Reagents and Conditions:

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are employed.

Acid-Base Reactions: Strong acids like hydrochloric acid or sulfuric acid are used for neutralization.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Characteristics

- Molecular Formula : C10H19NO2

- Molecular Weight : 185.26 g/mol

- Appearance : Clear to slightly colored liquid

- Density : 0.922 g/mL at 25 °C

- pKa : 8.8 (monomer), 7.5 (homopolymer)

DEAEMA is insoluble in water and exhibits flammability characteristics. Its reactivity profile includes interactions with acids and bases, making it suitable for various chemical applications .

Drug Delivery Systems

One of the most significant applications of DEAEMA is in the development of drug delivery systems. Research has demonstrated that polymers based on DEAEMA can form pH-responsive micelles, which are effective for targeted drug delivery. For example:

- Study on pH-Responsive Micelles : A study showcased a novel drug delivery system utilizing poly(this compound) as a block copolymer for encapsulating anticancer drugs like doxorubicin. The micelles exhibited a low critical micelle concentration and enhanced drug-loading efficiency, allowing for controlled release in acidic tumor environments .

Tissue Engineering

DEAEMA's biocompatibility and ability to form hydrogels make it an ideal candidate for tissue engineering applications:

- Hydrogel Formation : DEAEMA is used to prepare hydrogels that exhibit self-adhesive properties. These hydrogels can be tailored to respond to environmental stimuli such as pH and temperature, making them suitable for various biomedical applications .

Smart Materials and Responsive Polymers

The incorporation of DEAEMA into polymeric materials enables the creation of smart materials that respond to external stimuli:

- Thermo- and pH-Sensitive Films : Research indicates that films grafted with DEAEMA exhibit thermo-responsive behavior, with a lower critical solution temperature (LCST) around 63.5 °C. This property allows for applications in controlled release systems where the material's solubility changes with temperature or pH .

Cationic Polymers for Gene Therapy

DEAEMA serves as a building block for synthesizing cationic polymers that are essential in gene therapy:

- Gene Delivery Systems : Cationic polymers derived from DEAEMA have shown promise in gene delivery due to their ability to form complexes with nucleic acids, enhancing cellular uptake and transfection efficiency .

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| This compound | Methacrylate | Colorless liquid, pH-responsive |

| 2-(Dimethylamino)ethyl methacrylate | Methacrylate | Similar reactivity but different toxicity profile |

| N,N-Diethylaminoethyl acrylate | Acrylate | Different polymerization kinetics |

| Methacrylic acid | Acid | Lacks amino group; widely used in polymer chemistry |

This comparison highlights the unique properties of DEAEMA, particularly its dual functionality as both an amine and an ester, enabling diverse applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl methacrylate is primarily based on its ability to undergo polymerization and form complexes with other molecules. In drug and gene delivery systems, it forms complexes with the therapeutic agents, protecting them from degradation and facilitating their release at the target site . Its pH-sensitive nature allows it to respond to changes in the environment, making it useful in controlled release applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to DEAEMA, differing in alkyl chain length, substituents, or backbone chemistry:

2-(Dimethylamino)ethyl Methacrylate (DMAEMA)

- Structure: Features a dimethylamino group instead of diethylamino.

- Physical Properties : Molecular weight 157.21 g/mol; boiling point 182–190°C; water-soluble .

- Chemical Behavior : Smaller alkyl groups result in higher hydrophilicity and a lower pKa (~7.4) compared to DEAEMA (pKa ~8.2), leading to distinct pH- and temperature-responsive profiles .

- Applications: Used in nanogels for antibacterial applications , CO$_2$-responsive latexes , and adhesion studies due to stronger acid-base interactions than DEAEMA .

Diethylamino Ethyl Acrylate (DEAEA)

- Structure : Acrylate backbone (lacking the methyl group on the methacrylate).

- Reactivity : Higher polymerization reactivity due to the acrylate group’s lower steric hindrance.

- Applications : Used in hydrogels (e.g., PA500 copolymer) for mimicking cancer stem cell niches .

2-(Dibutylamino)ethyl Methacrylate (DBA-MA)

- Structure: Dibutylamino substituent increases hydrophobicity.

- Behavior: Forms larger self-assembled nanoparticles due to enhanced hydrophobic interactions, useful in intracellular drug delivery .

2-Hydroxyethyl Methacrylate (HEMA)

- Structure: Hydroxyl group instead of amino group.

- Properties: Hydrophilic, non-ionic; used in biomedical materials (e.g., contact lenses) due to biocompatibility .

Methoxy- and Ethoxyethyl Methacrylates

- Structure: Ether groups replace amino functionalities.

- Behavior : Lacks pH/CO$_2$ responsiveness but offers tunable solubility and low toxicity, used in coatings and adhesives .

Data Table: Key Properties of DEAEMA and Comparators

Research Findings and Differentiation

CO$2$ Responsiveness : DEAEMA-based polymers exhibit reversible stability under CO$2$/N$_2$ cycles due to amine protonation, whereas DMAEMA systems hydrolyze faster in water .

Adhesion Performance : Poly-DEAEMA shows weaker adhesion to poly(methacrylic acid) than poly-DMAEMA, attributed to steric hindrance from larger diethyl groups reducing interfacial interactions .

Synthetic Considerations: DEAEMA undergoes transesterification with methanol, competing with polymerization—a critical factor in reaction design .

Biological Applications: DEAEMA’s hydrophobicity enhances membrane destabilization in drug delivery nanocarriers compared to DMAEMA .

Biological Activity

2-(Diethylamino)ethyl methacrylate (DEAEMA) is a methacrylate monomer that has garnered attention for its potential applications in drug delivery systems, particularly due to its pH-responsive properties. This article delves into the biological activity of DEAEMA, highlighting its synthesis, polymerization, and various applications in drug delivery and biomedical fields.

DEAEMA is characterized by its ability to undergo free radical polymerization, forming poly(this compound) (PDEAEMA), a polymer known for its pH-sensitive behavior. The polymer exhibits a pKa of approximately 7.3, indicating that it can switch between cationic and neutral states depending on the pH of the environment . This property is crucial for applications in drug delivery, as it allows for controlled release mechanisms in response to physiological conditions.

Biological Activity and Applications

Drug Delivery Systems

- pH-Responsive Micelles : DEAEMA has been utilized to create pH-responsive micellar carriers for anticancer drugs, such as doxorubicin (DOX). These micelles can enhance drug loading efficiency and improve therapeutic efficacy. Studies indicate that mixed micelles formed with PDEAEMA exhibit a lower critical micelle concentration (CMC), promoting better encapsulation of hydrophobic drugs and facilitating their release in acidic tumor environments .

- Hydrogels for Drug Release : DEAEMA-based hydrogels have been developed for controlled drug release applications. For instance, EGDMA crosslinked hydrogels containing PDEAEMA demonstrated significant loading capacity for ciprofloxacin HCl under acidic conditions, with a cumulative drug release of 60% within two hours . The swelling behavior of these hydrogels is influenced by pH, making them suitable for targeted drug delivery.

- Cytotoxicity Studies : In vitro studies have shown that DEAEMA-based formulations can effectively deliver chemotherapeutic agents while minimizing cytotoxic effects on healthy cells. The cytotoxicity of PDEAEMA hydrogels was evaluated using various cancer cell lines, demonstrating selective toxicity towards tumor cells without adversely affecting normal cells .

Case Studies

- Cancer Treatment : A study involving the use of PDEAEMA-based micelles for DOX delivery showed enhanced cellular uptake and cytotoxicity compared to traditional delivery methods. The results indicated that the micelles could effectively escape endosomal compartments, thereby releasing the drug directly into the cytoplasm of cancer cells .

- Gene Delivery : Due to its cationic nature, PDEAEMA has been explored as a vector for gene delivery. Its ability to bind negatively charged DNA allows for efficient transfection in various cell types, making it a promising candidate for gene therapy applications .

Data Summary

| Property | Value/Description |

|---|---|

| Chemical Structure | C10H19O2 |

| pKa | ~7.3 |

| Polymerization Method | Free radical polymerization |

| Drug Loading Capacity | Up to 35% for ciprofloxacin at pH 4 |

| Cumulative Release | 60% within 2 hours under acidic conditions |

| Cytotoxicity | Selective towards cancer cells |

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing and purifying DEAEMA for polymerization studies?

DEAEMA is typically synthesized via free radical polymerization or controlled/living polymerization methods. Prior to use, it must be purified to remove inhibitors (e.g., hydroquinone) by passing through a column of basic activated aluminum oxide . The monomer is then stored under inert gas (e.g., nitrogen) to prevent premature polymerization. For lab-scale synthesis, stoichiometric ratios of monomer, initiator (e.g., azobisisobutyronitrile, AIBN), and chain transfer agents (in RAFT polymerization) are critical for reproducibility .

Q. Which standard characterization methods are used to analyze DEAEMA-based polymers?

- Nuclear Magnetic Resonance (NMR): ¹H NMR is used to determine monomer conversion, polymer composition, and molecular weight by comparing integrals of methacrylate backbone protons (δ 5.5–6.1 ppm) and side-chain signals .

- Gel Permeation Chromatography (GPC): Measures molecular weight distribution and dispersity (Đ) using THF or DMF as eluents, calibrated with polystyrene standards .

- Fourier-Transform Infrared Spectroscopy (FTIR): Confirms polymerization by tracking the disappearance of the C=C bond stretch (~1630 cm⁻¹) .

Q. How should DEAEMA be handled safely in laboratory settings?

DEAEMA is a flammable liquid with acute toxicity (Category 4). Key safety measures include:

- Using fume hoods and local exhaust ventilation to minimize inhalation risks .

- Wearing nitrile gloves, safety goggles, and flame-resistant lab coats .

- Storing in airtight containers away from oxidizers and heat sources .

- Disposing waste via approved incineration or chemical treatment facilities .

Advanced Research Questions

Q. How do polymerization techniques (RAFT vs. ARGET ATRP) influence the properties of DEAEMA-based polymers?

- RAFT Polymerization: Provides precise control over molecular weight and low dispersity (Đ < 1.2) using chain transfer agents (e.g., 4-cyano-4-[(dodecylsulfanyl)thiocarbonyl]pentanoic acid). Ideal for synthesizing block copolymers like PEG-b-PDEAEMA for pH-responsive nanoparticles .

- ARGET ATRP: Uses reducing agents (e.g., ascorbic acid) to regenerate catalysts, enabling oxygen-tolerant polymerization. Yields polymers with tunable tertiary amine content for enhanced pH sensitivity .

- Key Trade-offs: RAFT offers better control for complex architectures, while ARGET ATRP is more scalable but requires rigorous removal of copper catalysts .

Q. What experimental design considerations are critical for developing pH-responsive DEAEMA nanoparticles?

- Monomer Ratios: Adjusting DEAEMA content in copolymers (e.g., with PEGMA) modulates the pKa (~7.5–8.0) and swelling behavior in response to pH changes .

- Crosslinking Density: Incorporating crosslinkers (e.g., tetraethylene glycol dimethacrylate) affects nanoparticle stability and drug release kinetics .

- Characterization: Dynamic light scattering (DLS) and zeta potential measurements at varying pH levels (4–10) validate pH-dependent size and charge reversal .

Q. How do structural modifications (e.g., substituents on the amino group) alter DEAEMA’s polymer properties?

Replacing diethylamino groups with dimethylamino or tert-butylamino groups impacts:

- Biocidal Activity: Tert-butylamino derivatives show enhanced antimicrobial properties due to increased hydrophobicity .

- pH Responsiveness: Dimethylamino groups lower the pKa (~6.5–7.0), shifting the phase transition to more acidic environments compared to DEAEMA .

- Solubility: Bulky substituents (e.g., tert-butyl) reduce aqueous solubility but improve compatibility with hydrophobic drug carriers .

Q. How can researchers resolve contradictions in reported molecular weights of DEAEMA polymers?

Discrepancies often arise from differences in analytical methods:

- NMR vs. GPC: NMR estimates absolute molecular weight by end-group analysis, while GPC provides relative values based on calibration. Use multi-angle light scattering (MALS) with GPC for accurate absolute measurements .

- Sample Preparation: Ensure complete removal of unreacted monomer and solvent residues, which can skew GPC results .

Q. What strategies optimize DEAEMA-based hydrogels for biomedical applications?

- Interpenetrating Networks (IPNs): Combine PDEAEMA with natural polymers (e.g., chitosan) to enhance mechanical strength and biocompatibility .

- Swelling Studies: Monitor equilibrium swelling ratios in buffers of varying pH and ionic strength to assess responsiveness .

- Drug Loading: Use electrostatic interactions between protonated DEAEMA (at pH < 7) and anionic drugs (e.g., nucleic acids) for high encapsulation efficiency .

Q. Methodological Tables

Table 1: Comparison of DEAEMA Polymerization Techniques

| Parameter | RAFT Polymerization | ARGET ATRP |

|---|---|---|

| Control Mechanism | Chain transfer agents | Redox-active catalysts |

| Dispersity (Đ) | 1.1–1.3 | 1.2–1.5 |

| Oxygen Sensitivity | High | Low (tolerant to air) |

| Scalability | Lab-scale | Pilot-scale feasible |

Table 2: pH-Responsive Behavior of DEAEMA Copolymers

| Copolymer System | pKa | Application | Key Reference |

|---|---|---|---|

| PEG-b-PDEAEMA | ~7.5 | Drug delivery (tumor targeting) | |

| PDEAEMA-PMMA | ~8.0 | Antimicrobial coatings | |

| Chitosan/PDEAEMA IPN | ~7.2 | Wound dressings |

Q. Key Recommendations for Researchers

- Data Analysis: Apply statistical tests (e.g., ANOVA) to compare polymerization outcomes across batches .

- Ethical Reporting: Disclose inhibitor removal efficiency and solvent residues to ensure reproducibility .

- Interdisciplinary Collaboration: Partner with biologists to validate DEAEMA-based drug carriers in in vitro cytotoxicity assays .

Properties

IUPAC Name |

2-(diethylamino)ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-5-11(6-2)7-8-13-10(12)9(3)4/h3,5-8H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIXRGNQPBQWMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Record name | DIETHYLAMINOETHYLMETHACRYLATE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25119-82-8, 14314-78-4 (hydrochloride) | |

| Record name | Poly[2-(diethylamino)ethyl methacrylate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25119-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(N,N-Diethylamino)ethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4026713 | |

| Record name | 2-(Diethylamino)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylaminoethylmethacrylate, [liquid] appears as a clear light colored liquid. Insoluble in water and slightly denser than water. May be toxic by ingestion. Contact may severely irritate skin., Liquid, Clear light-colored liquid; [CAMEO] Light yellow liquid with a pungent odor; [MSDSonline] | |

| Record name | DIETHYLAMINOETHYLMETHACRYLATE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(N,N-Diethylamino)ethyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5240 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 80 °C at 10 mm Hg | |

| Record name | 2-(N,N-DIETHYLAMINO)ETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.92 g/cu cm at 20 °C | |

| Record name | 2-(N,N-DIETHYLAMINO)ETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.11 [mmHg] | |

| Record name | 2-(N,N-Diethylamino)ethyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5240 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

105-16-8, 25119-82-8 | |

| Record name | DIETHYLAMINOETHYLMETHACRYLATE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylaminoethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(N,N-Diethylamino)ethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025119828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daktose B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Diethylamino)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(diethylamino)ethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLAMINOETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5SI2E7HOU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(N,N-DIETHYLAMINO)ETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-65.5 °C (freezing point) | |

| Record name | 2-(N,N-DIETHYLAMINO)ETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.